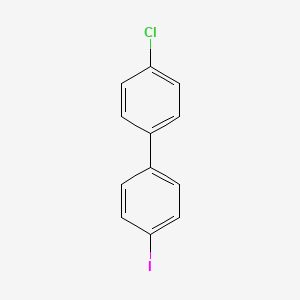

4-Chloro-4'-iodobiphenyl

Description

BenchChem offers high-quality 4-Chloro-4'-iodobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-iodobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-iodophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHAMYGZDLHKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloro-4'-iodobiphenyl

An In-depth Technical Guide to the Synthesis and Purification of 4-Chloro-4'-iodobiphenyl

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-4'-iodobiphenyl is a quintessential example of such a scaffold, serving as a highly versatile intermediate in the development of pharmaceuticals, liquid crystals, and advanced polymers. Its dissymmetrical halogenation provides two distinct reactive handles for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed processes like Suzuki or Sonogashira couplings, allowing for precise and controlled elaboration of the biphenyl core.

This guide provides a comprehensive technical overview of the principal methodologies for the synthesis of 4-Chloro-4'-iodobiphenyl, grounded in both established chemical principles and practical, field-proven insights. We will delve into the causality behind experimental choices, from reaction pathways to purification strategies, to equip researchers and drug development professionals with a robust framework for its preparation and handling.

Part 1: Strategic Synthesis Methodologies

The synthesis of an unsymmetrical biaryl such as 4-Chloro-4'-iodobiphenyl demands a strategy that can reliably form a carbon-carbon bond between two different aryl rings. We will explore two primary, highly effective methods: the modern Suzuki-Miyaura coupling and the classic Sandmeyer reaction.

Method 1: Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura coupling is the preeminent method for constructing C-C bonds between aryl partners due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.[1][2] The most logical strategy involves coupling an arylboronic acid with an aryl halide, leveraging the differential reactivity of various halogens.

Principle & Rationale:

The optimal Suzuki approach couples (4-iodophenyl)boronic acid with a chloro-bromo-benzene, such as 1-bromo-4-chlorobenzene . The palladium catalyst will selectively undergo oxidative addition into the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for potential future functionalization. This selectivity is the cornerstone of this synthetic strategy. The reaction requires a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base to activate the boronic acid for the crucial transmetalation step.[2][3]

Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (4-iodophenyl)boronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Atmosphere Inerting: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). To this stirred suspension, add the palladium catalyst, for example, Pd₂(dba)₃ (0.015 eq), and a suitable phosphine ligand like XPhos (0.031 eq).[4]

-

Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This material is then carried forward for purification.

Method 2: Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction provides a robust, alternative pathway to introduce halogens onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by a nucleophile.[5][6] This method is particularly useful when the required arylamine is readily available.

Principle & Rationale:

This synthesis begins with a precursor molecule, 4-amino-4'-chlorobiphenyl . This intermediate can be synthesized via a Suzuki coupling between 4-aminophenylboronic acid and 1-bromo-4-chlorobenzene. The key step is the diazotization of the amino group using sodium nitrite in a strong acid, followed by the introduction of an aqueous solution of potassium iodide. The iodide ion displaces the diazonium group (with the loss of nitrogen gas) to form the C-I bond.[7][8]

Reaction Mechanism Diagram:

Caption: The mechanistic pathway of the Sandmeyer iodination reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Suspend 4-amino-4'-chlorobiphenyl (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a flask. Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.[8]

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water and cool to 0-5 °C.[8] Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate often forms.

-

Reaction Completion: Allow the mixture to warm to room temperature and then stir for 2-4 hours. Gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.

-

Work-up: Cool the reaction mixture and extract it with dichloromethane or ethyl acetate.

-

Residual Iodine Removal: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine (the organic layer will lose its purplish/brown tint), followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-4'-iodobiphenyl.

Part 2: Rigorous Purification and Characterization

Obtaining 4-Chloro-4'-iodobiphenyl in high purity is critical for its use in subsequent reactions, as impurities can poison catalysts or lead to unwanted side products. A multi-step purification strategy is often required.

Purification Workflow

Caption: General workflow for the purification and analysis of the final product.

Technique 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[9]

Protocol:

-

Solvent Selection: The ideal solvent is one in which 4-Chloro-4'-iodobiphenyl is highly soluble at elevated temperatures but sparingly soluble at room or ice-bath temperatures. Ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate are common choices.[10][11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate) while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at boiling.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Technique 2: Column Chromatography

For separating mixtures with closely related polarities or for achieving the highest possible purity, silica gel column chromatography is the method of choice.[12]

Protocol:

-

Column Packing: Prepare a column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., progressing from 1% to 5% ethyl acetate in hexanes).[12] The less polar biphenyl starting materials or byproducts will elute first, followed by the desired product.

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 4-Chloro-4'-iodobiphenyl.

Part 3: Data Summary and Characterization

Final confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical analyses.

Table 1: Summary of Physicochemical and Spectroscopic Data

| Parameter | Expected Value / Observation | Source(s) |

| Molecular Formula | C₁₂H₈ClI | [13][14] |

| Molecular Weight | 314.55 g/mol | [13][14] |

| Appearance | Off-white to pale yellow solid | [15] |

| Melting Point | Approx. 110-114 °C | [15] |

| ¹H NMR (CDCl₃) | δ ~7.3-7.8 ppm (complex multiplets, 8H) | [13][14][16] |

| ¹³C NMR (CDCl₃) | Peaks expected in the aromatic region ~127-141 ppm | [13] |

| Mass Spec (EI) | M⁺ peak at m/z 314; Isotopic pattern for Cl (M+2 at ~33% intensity) | [14] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument frequency. The aromatic region will show complex splitting patterns characteristic of substituted biphenyl systems.

Conclusion

The synthesis of 4-Chloro-4'-iodobiphenyl is a task well within the capabilities of a standard organic chemistry laboratory. The Suzuki-Miyaura coupling represents the most efficient and high-yielding modern approach, offering excellent control and selectivity. Classic methods like the Sandmeyer reaction remain valuable alternatives, particularly when specific precursors are readily accessible. Regardless of the synthetic route, rigorous purification via recrystallization and/or column chromatography is essential to obtain material of sufficient quality for demanding applications in research and development. The characterization data provided herein serves as a benchmark for confirming the successful synthesis and purification of this important chemical building block.

References

-

Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl? Available from: [Link]

-

Wikipedia. Gomberg–Bachmann reaction. Available from: [Link]

- Google Patents. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.

-

Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Available from: [Link]

-

Studylib. Biphenyl Purification: Chromatography Lab. Available from: [Link]

-

Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]

-

ACS Publications. Column chromatography separation of polychlorinated biphenyls from dichlorodiphenyltrichloroethane and metabolites. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Restek. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Available from: [Link]

-

Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available from: [Link]

-

NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

Recrystallization1. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

PubChem. 4-Chlorobiphenyl. Available from: [Link]

-

Chemistry LibreTexts. Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

PrepChem.com. Preparation of 4-iodobiphenyl. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

PubChem. 4-Iodobiphenyl. Available from: [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available from: [Link]

-

ACS Publications. 2-Iodo-4'-chlorobiphenyl. Available from: [Link]

- Google Patents. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.

-

An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available from: [Link]

-

NIH National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]

-

NIH National Center for Biotechnology Information. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Available from: [Link]

-

Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Available from: [Link]

-

YouTube. Arylation of Aromatic compounds by Diazonium salts | Gomberg - Bachmann reaction | by pankaj sir. Available from: [Link]

-

The Royal Society of Chemistry. Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Available from: [Link]

-

SpectraBase. 4,4'-Diiodobiphenyl - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. homework.study.com [homework.study.com]

- 11. reddit.com [reddit.com]

- 12. studylib.net [studylib.net]

- 13. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Jodbiphenyl 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]

Core Compound Identification and Properties

An In-depth Technical Guide to 4-Chloro-4'-iodobiphenyl

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-4'-iodobiphenyl (CAS No. 60200-91-1), a halogenated aromatic compound of significant interest in modern organic synthesis. The document details its physicochemical properties, outlines a robust synthetic methodology via palladium-catalyzed cross-coupling, and explores its applications as a versatile intermediate in the fields of drug discovery and materials science. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable synthetic building block.

4-Chloro-4'-iodobiphenyl is a disubstituted biphenyl featuring a chlorine atom on one phenyl ring and an iodine atom on the other, both at the para (4) position. This unique substitution pattern provides differential reactivity, making it a highly strategic precursor in multi-step organic synthesis.[1] Its primary identifier is its Chemical Abstracts Service (CAS) number: 60200-91-1 .[2][3][4]

The key physicochemical properties of 4-Chloro-4'-iodobiphenyl are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 60200-91-1 | [2][3][4] |

| Molecular Formula | C₁₂H₈ClI | [2][3] |

| Molecular Weight | 314.55 g/mol | [3] |

| IUPAC Name | 1-Chloro-4-(4-iodophenyl)benzene | [2][3] |

| Synonyms | 4-Chloro-4'-iodo-1,1'-biphenyl | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl | [3] |

| InChI Key | HCHAMYGZDLHKMD-UHFFFAOYSA-N | [3] |

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold of 4-Chloro-4'-iodobiphenyl is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[5][6] The strategic choice of reactants for this synthesis is paramount. A common and logical approach involves coupling 4-chlorophenylboronic acid with 1-iodo-4-chlorobenzene, though the reverse (4-iodophenylboronic acid and 1,4-dichlorobenzene) is also feasible.

The C-I bond is significantly more reactive than the C-Cl bond in the key oxidative addition step of the catalytic cycle.[7] This allows for selective coupling at the iodo-substituted position while preserving the chloro-substituent for subsequent transformations.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura reaction provides a clear example of a self-validating system. Each step regenerates a catalytic species, ensuring the reaction proceeds to completion with high efficiency.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for biphenyl synthesis.

Field-Proven Experimental Protocol

This protocol describes a representative synthesis of 4-Chloro-4'-iodobiphenyl.

Reagents & Equipment:

-

1-Chloro-4-iodobenzene

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene and Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-chloro-4-iodobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq). The use of a low-valent palladium(0) species is critical to initiate the oxidative addition step.[6]

-

Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio). The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), which activates the boronic acid for the transmetalation step.[6][8]

-

Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 12-24 hours. The inert atmosphere is crucial to prevent the oxidation and degradation of the palladium catalyst.

-

Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup & Purification:

-

Cool the reaction to room temperature and dilute with water and a suitable organic solvent like ethyl acetate.

-

Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 4-Chloro-4'-iodobiphenyl.

-

Applications in Research and Drug Development

The utility of 4-Chloro-4'-iodobiphenyl stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to palladium-catalyzed reactions (like Suzuki, Heck, or Sonogashira couplings) than the more robust carbon-chlorine bond.[7] This allows for selective, stepwise functionalization, making it an invaluable building block.

This hierarchical reactivity enables chemists to introduce a first functional group at the iodo-position under milder conditions, then introduce a second, different group at the chloro-position using more forcing conditions or a different catalytic system. This strategy is central to creating complex, unsymmetrical biaryl compounds, which are common structural motifs in active pharmaceutical ingredients (APIs) and advanced electronic materials like those used in OLEDs.[1]

Caption: Stepwise functionalization workflow using 4-Chloro-4'-iodobiphenyl.

Safety, Handling, and Storage

As a laboratory chemical, 4-Chloro-4'-iodobiphenyl must be handled with appropriate precautions.[2]

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2][9]

-

Handling: Use only in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2] Avoid breathing dust, mist, or spray.[2]

-

First Aid:

-

Eyes: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[2]

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[7]

Conclusion

4-Chloro-4'-iodobiphenyl (CAS: 60200-91-1) is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogenated sites, provide a reliable platform for the controlled, stepwise synthesis of complex molecular architectures. A thorough understanding of its synthesis via Suzuki-Miyaura coupling and its safe handling are essential for leveraging its full potential in the advancement of pharmaceutical and material science research.

References

-

PrepChem.com. (n.d.). Preparation of 4-iodobiphenyl. Retrieved from [Link]

-

Techeos. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. Retrieved from [Link]

-

Fengchen Group. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-CHLORO-4'-IODO-1,1'-BIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

1H NMR and 13C NMR of 4-Chloro-4'-iodobiphenyl

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-4'-iodobiphenyl

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. 4-Chloro-4'-iodobiphenyl is a halogenated aromatic compound whose utility spans from a key intermediate in organic synthesis to a potential scaffold in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, offering unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-4'-iodobiphenyl, grounded in fundamental principles and supported by empirical data from analogous structures. We will dissect the spectral features, explain the underlying chemical phenomena, and provide standardized protocols for data acquisition, thereby offering a robust resource for researchers and drug development professionals.

Molecular Structure and Symmetry Considerations

4-Chloro-4'-iodobiphenyl possesses a structure characterized by two phenyl rings linked by a single bond, with a chlorine atom substituting one ring at the para position (C4) and an iodine atom substituting the other, also at the para position (C4'). This substitution pattern dictates the molecule's symmetry. Each phenyl ring has a C2 axis of symmetry passing through the C1-C4 and C1'-C4' atoms. This symmetry element renders the protons and carbons at the ortho (2, 6 and 2', 6') and meta (3, 5 and 3', 5') positions chemically equivalent. Consequently, the NMR spectra are simplified, exhibiting fewer signals than a fully asymmetric molecule would.

Caption: Numbering scheme for 4-Chloro-4'-iodobiphenyl.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Chloro-4'-iodobiphenyl is expected to display two distinct AA'BB' systems, one for each substituted phenyl ring. The chemical shifts are primarily governed by the inductive and anisotropic effects of the halogen substituents.

Causality of Chemical Shifts:

-

Inductive Effect: Both chlorine and iodine are electronegative atoms that withdraw electron density from the aromatic ring, deshielding the nearby protons and shifting their signals downfield (to higher ppm values) relative to benzene (δ ~7.34 ppm).

-

Anisotropic Effect: The circulation of π-electrons in the aromatic rings under the influence of the external magnetic field generates a ring current. This current creates a local magnetic field that deshields the external protons, causing a downfield shift.[1] The substituents themselves also possess magnetic anisotropy, which can further influence the chemical shifts of adjacent protons.

Spectral Interpretation and Assignments:

Due to the symmetry, four distinct proton signals are anticipated. Each ring will exhibit two signals, appearing as doublets due to coupling with their ortho neighbors.

-

Chlorophenyl Ring (Protons H-2/6 and H-3/5): Based on data for 4-chlorobiphenyl, the protons ortho to the chlorine (H-2/6) are expected to be more deshielded than the meta protons (H-3/5).[2][3]

-

Iodophenyl Ring (Protons H-2'/6' and H-3'/5'): Similarly, for the iodophenyl ring, the protons ortho to the iodine (H-2'/6') will be downfield from the meta protons (H-3'/5'). Comparing the two rings, the protons on the iodinated ring are generally shifted further downfield than their counterparts on the chlorinated ring. This is attributable to the larger polarizability and magnetic anisotropy of iodine.

The expected spectrum will therefore consist of two pairs of doublets.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3', H-5' | ~7.80 | Doublet (d) | ~8.5 | 2H |

| H-2, H-6 | ~7.50 | Doublet (d) | ~8.5 | 2H |

| H-2', H-6' | ~7.45 | Doublet (d) | ~8.5 | 2H |

| H-3, H-5 | ~7.40 | Doublet (d) | ~8.5 | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignment of H-2/6 and H-2'/6' can be ambiguous without 2D NMR data but is based on trends observed in similar halogenated biphenyls.

Standard Operating Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-4'-iodobiphenyl in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and measure coupling constants.

-

Part 2: ¹³C NMR Spectral Analysis

The broadband proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For 4-Chloro-4'-iodobiphenyl, eight distinct carbon signals are expected due to the symmetry of the molecule.

Causality of Chemical Shifts:

-

Substituent Effects: The chemical shifts of the carbon atoms are strongly influenced by the attached halogen.

-

Ipso-Carbons (C-4 and C-4'): The carbons directly bonded to the halogens (ipso-carbons) experience the largest shifts. The electronegativity of chlorine causes a downfield shift for C-4. For C-4', the "heavy atom effect" of iodine is significant, causing an upfield shift relative to what might be expected based on electronegativity alone, but it still results in a distinct chemical shift.

-

Ortho, Meta, and Para Carbons: The electronic effects of the halogens are propagated through the π-system, affecting the chemical shifts of the other carbons in the rings.

-

Spectral Interpretation and Assignments:

Based on data from 4-chlorobiphenyl[2][4] and 4-iodobiphenyl[5], the following assignments can be predicted.

| Carbon Assignment | Predicted δ (ppm) |

| C-1 | ~139.5 |

| C-1' | ~138.0 |

| C-3'/C-5' | ~137.8 |

| C-4 | ~134.0 |

| C-2/C-6 | ~129.0 |

| C-3/C-5 | ~128.8 |

| C-2'/C-6' | ~128.5 |

| C-4' | ~93.0 |

Note: These are estimated values. Definitive assignment would require 2D NMR experiments like HSQC and HMBC.

Standard Operating Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same tuned and shimmed sample.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~200-220 ppm, centered around 100 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, as ¹³C NMR is significantly less sensitive than ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function (line broadening of ~1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Advanced 2D NMR for Unambiguous Assignments

While 1D spectra provide substantial information, complex molecules or those with overlapping signals often require 2D NMR techniques for complete and unambiguous structural assignment.

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming which protons are adjacent in each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and linking the two phenyl rings.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Chloro-4'-iodobiphenyl are highly informative and, when correctly interpreted, provide a definitive fingerprint of its molecular structure. The ¹H spectrum is characterized by two distinct AA'BB' spin systems, while the ¹³C spectrum displays eight unique signals corresponding to the different carbon environments. The chemical shifts are logically dictated by the electronic and anisotropic effects of the chloro and iodo substituents. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire, interpret, and utilize NMR data for the structural verification of 4-Chloro-4'-iodobiphenyl and related compounds, ensuring the highest standards of scientific integrity in research and development.

References

-

PubChem. 4-Chlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Beger, R. D., & Wilkes, J. G. (2003). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. SAR and QSAR in Environmental Research, 14(2), 121-133. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) for Biphenyl. [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

-

SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 4-Iodobiphenyl. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 4-iodobiphenyl. [Link]

-

University College London. Chemical shifts. [Link]

Sources

Mass spectrometry of 4-Chloro-4'-iodobiphenyl

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-Chloro-4'-iodobiphenyl (C₁₂H₈ClI), a halogenated aromatic compound of interest in various research and development fields. This document delves into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this specific analyte. Key areas of focus include the characteristic isotopic patterns arising from the presence of chlorine and iodine, and a detailed, proposed fragmentation pathway. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify and characterize 4-Chloro-4'-iodobiphenyl and related compounds with confidence.

Introduction to 4-Chloro-4'-iodobiphenyl

4-Chloro-4'-iodobiphenyl is a biphenyl derivative substituted with a chlorine atom at the 4-position of one phenyl ring and an iodine atom at the 4'-position of the other. Its chemical structure and properties are defined by the biphenyl backbone and the influence of its halogen substituents.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClI | [1] |

| Molecular Weight | 314.55 g/mol | [1] |

| Monoisotopic Mass | 313.93593 u | [1] |

| CAS Number | 60200-91-1 | [1] |

The presence of both chlorine and iodine makes mass spectrometry an ideal technique for its identification, owing to the distinctive isotopic signatures of these halogens.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[2] This process results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For halogenated compounds like 4-Chloro-4'-iodobiphenyl, EI-MS is particularly informative.

Experimental Protocol: Acquiring an EI Mass Spectrum

A standard protocol for the analysis of 4-Chloro-4'-iodobiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is outlined below.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Capillary Column: A non-polar column such as a DB-5 or equivalent is suitable for the separation of biphenyl compounds.

GC Parameters:

-

Injector Temperature: 280 °C.[3]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 320 °C at a rate of 10 °C/min.[3]

-

Final Hold: Hold at 320 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.[2]

-

Mass Scan Range: m/z 50-400 to ensure capture of the molecular ion and all significant fragments.

Sample Preparation:

-

Prepare a dilute solution of 4-Chloro-4'-iodobiphenyl in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of 4-Chloro-4'-iodobiphenyl.

Isotopic Pattern of 4-Chloro-4'-iodobiphenyl

The presence of chlorine and iodine atoms in the molecule gives rise to a characteristic isotopic pattern for the molecular ion.

-

Chlorine: Chlorine has two stable isotopes, ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[4] This results in an M+2 peak with a relative intensity of approximately one-third of the molecular ion peak for compounds containing a single chlorine atom.[5][6][7]

-

Iodine: Iodine is monoisotopic, consisting of 100% ¹²⁷I.[8][9]

Therefore, the molecular ion cluster of 4-Chloro-4'-iodobiphenyl will exhibit a characteristic pattern due to the chlorine isotopes. The monoisotopic molecular ion ([C₁₂H₈³⁵Cl¹²⁷I]⁺˙) will be observed at m/z 314, and an M+2 peak ([C₁₂H₈³⁷Cl¹²⁷I]⁺˙) will be present at m/z 316 with a relative abundance of about 33% of the m/z 314 peak.

Proposed Fragmentation Pathway

The fragmentation of 4-Chloro-4'-iodobiphenyl under EI-MS is expected to proceed through a series of characteristic losses of the halogen atoms and fragmentation of the biphenyl structure. The C-I bond is weaker than the C-Cl bond and is therefore more likely to cleave first.

Key Fragmentation Steps:

-

Loss of Iodine: The initial and most significant fragmentation is the loss of the iodine atom to form a stable chlorobiphenyl cation at m/z 187.

-

Loss of Chlorine: Subsequent loss of a chlorine radical from the m/z 187 fragment results in the biphenyl cation at m/z 152.

-

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a hydrogen and a chlorine atom (HCl), which would lead to a fragment at m/z 151.

-

Biphenyl Fragmentation: The biphenyl cation at m/z 152 can undergo further fragmentation, leading to smaller aromatic ions.

Proposed Fragmentation Pathway of 4-Chloro-4'-iodobiphenyl

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. dioxin20xx.org [dioxin20xx.org]

- 3. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects [mdpi.com]

- 4. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. GCMS Section 6.5 [people.whitman.edu]

- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the FTIR Spectrum of 4-Chloro-4'-iodobiphenyl

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Chloro-4'-iodobiphenyl (C₁₂H₈ClI). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation necessary for the structural elucidation and quality control of this halogenated biphenyl.

Introduction: The Vibrational Signature of a Halogenated Biphenyl

4-Chloro-4'-iodobiphenyl is a disubstituted aromatic compound belonging to the class of halogenated biphenyls. Its structure, comprising two phenyl rings linked by a single bond and substituted with chlorine and iodine at the para positions, gives rise to a unique vibrational fingerprint when analyzed by FTIR spectroscopy.[1][2]

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their natural vibrations (stretching, bending, rocking, etc.). This absorption pattern, or spectrum, is unique to the molecule's structure, making FTIR an indispensable tool for identifying functional groups and confirming molecular identity. For a molecule like 4-Chloro-4'-iodobiphenyl, FTIR allows us to confirm the presence of the aromatic rings, the specific substitution pattern, and the carbon-halogen bonds.

Molecular Structure of 4-Chloro-4'-iodobiphenyl

The structural arrangement of atoms dictates the resulting FTIR spectrum. The key features of 4-Chloro-4'-iodobiphenyl are the two para-substituted phenyl rings.

Caption: Molecular structure of 4-Chloro-4'-iodobiphenyl.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. For a solid crystalline sample like 4-Chloro-4'-iodobiphenyl, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique.

Causality Behind the KBr Method: KBr is chosen as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering effects (Christiansen effect). Grinding the sample into a fine powder and dispersing it within the KBr matrix ensures that the infrared beam interacts uniformly with the analyte, preventing spectral distortions from particle size effects. The application of high pressure sinters the KBr into a transparent pellet, effectively creating a solid-state solution of the analyte.

Step-by-Step Methodology for KBr Pellet Preparation

-

Sample Preparation: Weigh approximately 1-2 mg of 4-Chloro-4'-iodobiphenyl and 150-200 mg of dry, spectroscopy-grade KBr powder.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder. This step is critical to reduce particle size and ensure uniform dispersion.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This will form a transparent or semi-transparent pellet.

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add a minimum of 16 scans at a resolution of 4 cm⁻¹.

-

Experimental Workflow Diagram

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The FTIR spectrum of 4-Chloro-4'-iodobiphenyl can be divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3] The fingerprint region is particularly complex but contains highly diagnostic information, including the crucial carbon-halogen stretches and aromatic substitution patterns.[3]

Detailed Band Assignments

The following table summarizes the expected vibrational bands, their corresponding molecular motions, and their typical locations in the infrared spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Authoritative Grounding |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as found in aromatic rings. It consistently appears at a slightly higher frequency than the C-H stretch in alkanes.[3][4][5][6] |

| 2000 - 1665 | Aromatic Overtones/Combination Bands | Weak | These weak, often complex patterns are characteristic of aromatic compounds and can be diagnostic of the ring's substitution pattern.[4][5][6] |

| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the phenyl rings. Aromatic compounds typically show a pair of bands in this region.[4][5][6] |

| 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | This is the second characteristic band for C=C stretching in the aromatic ring, resulting from complex molecular motions.[4][5][6] |

| ~1280 | C-C Inter-ring Stretch | Medium | A band corresponding to the stretching of the single bond connecting the two phenyl rings is expected in this region.[7] |

| 840 - 810 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | This is a highly diagnostic band. A strong absorption in this specific range is characteristic of 1,4-disubstituted (para) aromatic rings.[4][6][8] |

| 850 - 550 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibration typically appears in this range of the fingerprint region. Its exact position is sensitive to the molecular environment.[3] |

| ~500 | C-I Stretch | Medium to Strong | The carbon-iodine bond is weaker and involves a heavier atom than C-Cl, thus its stretching frequency appears at a much lower wavenumber, typically around 500 cm⁻¹.[9] |

Conclusion

The FTIR spectrum of 4-Chloro-4'-iodobiphenyl provides a wealth of structural information, serving as a definitive analytical signature. Key diagnostic features include the aromatic C-H stretching bands above 3000 cm⁻¹, the characteristic C=C in-ring stretching vibrations between 1600 and 1400 cm⁻¹, and most importantly, the strong out-of-plane C-H bending band around 840-810 cm⁻¹, which confirms the para-disubstitution pattern on the phenyl rings. Furthermore, the presence of strong absorptions in the low-frequency fingerprint region, corresponding to the C-Cl (850-550 cm⁻¹) and C-I (~500 cm⁻¹) stretches, validates the identity of the halogen substituents. By following the detailed experimental protocol and utilizing the interpretive guide provided, researchers can confidently use FTIR spectroscopy for the qualitative analysis and structural confirmation of 4-Chloro-4'-iodobiphenyl and related halogenated compounds.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. [Link]

-

Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

PubChem. (n.d.). 4-Chloro-4'-iodobiphenyl. [Link]

-

Unknown Source. (n.d.). The features of IR spectrum. [Link]

-

ResearchGate. (2025). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

ResearchGate. (n.d.). Major simulated vibrational modes for 2-, 3-, and 4-chlorobiphenyl. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-4'-iodobiphenyl | C12H8ClI | CID 4304230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. FTIR [terpconnect.umd.edu]

Introduction: The Strategic Value of Bifunctional Linchpins in Synthesis

An In-depth Technical Guide: 4-Chloro-4'-iodobiphenyl as a Strategic Precursor in Modern Organic Synthesis

In the intricate field of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of starting materials. Among the most powerful tools in a chemist's arsenal are bifunctional building blocks—molecules that possess two distinct reactive sites. 4-Chloro-4'-iodobiphenyl stands out as a premier example of such a precursor, offering a robust and versatile platform for the construction of complex molecular architectures. Its utility is rooted in the differential reactivity of its two halogen atoms, the iodo- and chloro-substituents, within the biphenyl scaffold. This guide provides a comprehensive overview of 4-Chloro-4'-iodobiphenyl, detailing its properties, its central role in chemoselective cross-coupling reactions, and its application in the synthesis of high-value compounds for materials science and drug discovery.

Core Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and safety requirements is fundamental to its effective and safe use in a laboratory setting.

Physicochemical Data

The key properties of 4-Chloro-4'-iodobiphenyl (CAS No: 60200-91-1) are summarized below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClI | [2] |

| Molecular Weight | 314.55 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 201 - 204 °C (lit.) | |

| CAS Number | 60200-91-1 | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl | [2] |

| InChI Key | HCHAMYGZDLHKMD-UHFFFAOYSA-N | [2] |

Safety and Handling Protocols

4-Chloro-4'-iodobiphenyl is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[3][4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[3][4]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1] If on skin, wash with plenty of soap and water.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse mouth and get immediate medical advice.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

The Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The synthetic power of 4-Chloro-4'-iodobiphenyl lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the bond dissociation energy and the ease with which a low-valent palladium catalyst can insert into the carbon-halogen bond—a key step known as oxidative addition.

The established reactivity hierarchy for aryl halides is: I > Br > OTf > Cl .[5][6]

The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst. This allows for highly selective functionalization at the 4'-iodo position under relatively mild conditions, leaving the more robust 4-chloro position intact for subsequent transformations under more forcing conditions.

Caption: Differential reactivity of C-I and C-Cl bonds in 4-Chloro-4'-iodobiphenyl.

Key Synthetic Applications: A Practical Guide

The chemoselectivity of 4-Chloro-4'-iodobiphenyl makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is arguably the most common application for this precursor.[9][10] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.

Catalytic Cycle Visualization

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Selective Coupling at the C-I Position

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-4'-iodobiphenyl (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Reagent Addition: Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 equiv) or K₂CO₃ (2-3 equiv).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane/water.

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the 4-chloro-4'-aryl-biphenyl product.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[6][11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[12]

Representative Protocol: Selective Alkynylation at the C-I Position

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-Chloro-4'-iodobiphenyl (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like degassed THF or DMF.

-

Reagent Addition: Add a terminal alkyne (1.1-1.2 equiv) followed by a degassed amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the resulting 4-chloro-4'-(alkynyl)biphenyl by flash column chromatography.

Heck-Mizoroki Reaction

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene.[13][14][15]

Representative Protocol: Selective Vinylation at the C-I Position

-

Setup: Combine 4-Chloro-4'-iodobiphenyl (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand (e.g., P(o-tolyl)₃) in a Schlenk flask under an inert atmosphere.

-

Reagent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile), an alkene (1.2-2.0 equiv), and a base (e.g., triethylamine, Na₂CO₃, or KOAc, 1.5-2.5 equiv).[16]

-

Reaction: Heat the reaction mixture to 80-140 °C, monitoring for completion by an appropriate analytical method.

-

Workup: After cooling, filter the reaction mixture to remove palladium black and inorganic salts. Dilute the filtrate with water and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification: Purify the crude product via column chromatography or recrystallization to obtain the 4-chloro-4'-(vinyl)biphenyl derivative.

Advanced Synthetic Strategy: Sequential Functionalization

The true synthetic prowess of 4-Chloro-4'-iodobiphenyl is realized in sequential cross-coupling strategies. A first coupling reaction is performed under mild conditions to selectively functionalize the iodo-position. The resulting 4-chloro-biphenyl derivative is then subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the chloro-position. This enables the programmed and efficient assembly of complex, unsymmetrical tri- and tetra-aryl systems.

Caption: Workflow for sequential cross-coupling using 4-Chloro-4'-iodobiphenyl.

Applications in Functional Materials and Medicinal Chemistry

The biphenyl unit is a privileged scaffold in both materials science and medicinal chemistry. 4-Chloro-4'-iodobiphenyl serves as a key precursor to many high-value molecules in these fields.

-

Organic Electronics: It is a building block for synthesizing organic semiconductors and light-emitting materials used in applications like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[17] The ability to construct extended π-conjugated systems through sequential coupling allows for the fine-tuning of electronic and photophysical properties.

-

Liquid Crystals: Biphenyl derivatives are core components of many liquid crystal materials. The rigid biphenyl core can be elaborated using this precursor to create molecules with specific mesophase behaviors required for display technologies.

-

Pharmaceuticals and Agrochemicals: The biphenyl motif is present in numerous biologically active compounds and approved drugs. This precursor provides a reliable route to construct complex biaryl structures that serve as scaffolds for new therapeutic agents and crop protection chemicals.[18][19]

Conclusion

4-Chloro-4'-iodobiphenyl is more than a simple chemical reagent; it is a strategic precursor that embodies the principles of efficiency and precision in modern organic synthesis. Its defining feature—the differential reactivity of its C-I and C-Cl bonds—provides chemists with a powerful tool for chemoselective and sequential functionalization. By enabling controlled access to complex biaryl and multi-aryl structures through cornerstone reactions like the Suzuki, Sonogashira, and Heck couplings, it continues to be an indispensable asset for innovation in drug discovery, materials science, and beyond.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-Chloro-4'-iodobiphenyl.

- Fisher Scientific. (n.d.). Safety Data Sheet: Benzene, 1-chloro-4-iodo-.

- Sigma-Aldrich. (2024). Safety Data Sheet: 4,4'-Diiodobiphenyl.

-

Li, Y., & Li, X. (2003). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 5(23), 4461–4464. [Link]

- Fisher Scientific. (2014). Safety Data Sheet: 1,1'-Biphenyl, 4-iodo-.

- Guidechem. (n.d.). 4-Chloro-4'-iodobiphenyl 60200-91-1 wiki.

- Vulcanchem. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry.

-

The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl.

- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Iodobiphenyl.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved from PubChem. [Link]

-

Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry, 58(7), 1963–1966. [Link]

-

Frisch, A. C., & Beller, M. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Dalton Transactions, 40(39), 9778-9792. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Tamao, K. (2014). Palladium Catalysts for Cross-Coupling Reaction. Molecules, 19(6), 8031-8033. [Link]

- Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References.

-

PrepChem.com. (n.d.). Preparation of 4-iodobiphenyl. Retrieved from PrepChem.com. [Link]

- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Iodobiphenyl (4-IBP).

- Vulcanchem. (n.d.). 4-Hydroxy-4'-iodobiphenyl - 29558-78-9.

- CymitQuimica. (n.d.). CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15322, 4-Iodobiphenyl. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). DE50011992D1 - Process for the preparation of 4-chlorobiphenyl.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Tetrahedron, 58(12), 2537-2543. [Link]

-

El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19100. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

The Synthetic Chemistry Channel. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

-

Organic Syntheses. (n.d.). Procedure for the preparation of 4CzIPN. Retrieved from Organic Syntheses. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

- Kim, J. H., et al. (2014). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Journal of Nanoscience and Nanotechnology, 14(7), 5278-5282.

- Stanforth, S. P. (2001). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 57(1), 1-20.

-

Martínez, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Scientific Reports, 13(1), 7728. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Pentyl-4'-iodobiphenyl: Properties and Applications.

- BenchChem. (2025). Application of 4-Iodobenzyl Alcohol in Medicinal Chemistry: A Guide for Researchers.

-

European Materials Research Society (E-MRS). (n.d.). New materials for organic electronics: from synthesis to processing, characterization and device physics. Retrieved from E-MRS. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New materials for organic electronics: from synthesis to processing, characterization and device physics | EMRS [european-mrs.com]

- 18. CAS 29558-78-9: 4-Hydroxy-4'-iodobiphenyl | CymitQuimica [cymitquimica.com]

- 19. benchchem.com [benchchem.com]

Potential applications of 4-Chloro-4'-iodobiphenyl in materials science

4-Chloro-4'-iodobiphenyl: A Versatile Precursor for Advanced Materials

An In-depth Technical Guide for Researchers and Materials Scientists

This guide provides a comprehensive overview of 4-Chloro-4'-iodobiphenyl, a halogenated biphenyl derivative with significant potential in materials science. We will explore its synthesis, unique chemical properties, and key applications in the development of high-performance materials such as liquid crystals and organic light-emitting diodes (OLEDs). This document is intended for researchers, chemists, and material scientists actively engaged in the design and synthesis of novel functional materials.

Introduction to 4-Chloro-4'-iodobiphenyl: A Molecule of Strategic Importance

4-Chloro-4'-iodobiphenyl is a disubstituted aromatic compound featuring a biphenyl core. The strategic placement of a chlorine atom on one phenyl ring and an iodine atom on the other at the para positions imparts a unique reactivity profile to the molecule. This differential halogenation is the cornerstone of its utility as a versatile building block in organic synthesis, particularly in the realm of materials science. The rigid biphenyl core provides a robust scaffold that is often associated with desirable thermal and electronic properties in advanced materials.

The primary allure of 4-Chloro-4'-iodobiphenyl lies in its capacity for selective, sequential chemical modifications. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit distinct reactivities, particularly in transition metal-catalyzed cross-coupling reactions. This allows for a programmed, step-wise assembly of complex molecular architectures, a crucial advantage in the rational design of materials with tailored properties.

Physicochemical Properties

| Property | 4-chlorobiphenyl | 4-iodobiphenyl | Estimated for 4-Chloro-4'-iodobiphenyl |

| Molecular Formula | C₁₂H₉Cl | C₁₂H₉I | C₁₂H₈ClI |

| Molecular Weight | 188.65 g/mol | 280.10 g/mol [1][2] | 314.55 g/mol |

| Melting Point | 77.7 °C[3] | 113.5 °C | Expected to be a crystalline solid with a melting point between 100-150 °C |

| Boiling Point | 291 °C | 347 °C | Expected to be > 350 °C |

| Appearance | Colorless crystals or shiny off-white flakes[3] | Solid[2] | Expected to be a white to off-white crystalline solid |

Note: The properties for 4-Chloro-4'-iodobiphenyl are estimations based on the properties of its parent compounds and are intended for guidance.

Synthesis of 4-Chloro-4'-iodobiphenyl

The synthesis of 4-Chloro-4'-iodobiphenyl can be approached through several synthetic routes. A common strategy involves the iodination of 4-chlorobiphenyl or the chlorination of 4-iodobiphenyl. Alternatively, a convergent synthesis using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a chlorophenylboronic acid and an iodoaryl halide (or vice versa) can be employed.

Illustrative Synthetic Protocol: Iodination of 4-chlorobiphenyl

This protocol describes a representative method for the synthesis of 4-Chloro-4'-iodobiphenyl starting from 4-chlorobiphenyl.

Materials:

-

4-chlorobiphenyl

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (H₂SO₄)

-

Acetic acid

-

Dichloromethane

-

Sodium thiosulfate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobiphenyl in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Slowly add concentrated sulfuric acid dropwise while stirring.

-

Heat the reaction mixture to 70-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-Chloro-4'-iodobiphenyl.

The Cornerstone of Application: Regioselective Cross-Coupling

The differential reactivity of the carbon-halogen bonds is the most significant chemical feature of 4-Chloro-4'-iodobiphenyl. In palladium-catalyzed cross-coupling reactions, the energy barrier for the initial oxidative addition step follows the trend C-I < C-Br < C-Cl.[4] This means the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.

This reactivity difference allows for the selective functionalization at the iodo-substituted position while leaving the chloro-substituted position intact for subsequent reactions. This powerful strategy enables the programmed synthesis of complex, unsymmetrical biphenyl derivatives.

Sources

- 1. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodobiphenyl 97 1591-31-7 [sigmaaldrich.com]

- 3. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-4'-iodobiphenyl in Advanced Liquid Crystal Synthesis

Abstract

In the pursuit of advanced materials for display technologies and photonics, the design and synthesis of high-performance liquid crystals (LCs) are paramount. Biphenyl derivatives form the structural backbone of many commercially significant liquid crystals, prized for their inherent stability and rod-like shape (calamitic) that encourages the formation of mesophases.[1][2] This guide focuses on 4-Chloro-4'-iodobiphenyl, a uniquely functionalized intermediate, detailing its synthesis, properties, and strategic application in constructing complex liquid crystalline molecules. We will explore the causality behind its synthetic utility, focusing on the differential reactivity of its halogen substituents, which allows for selective, sequential chemical modifications—a cornerstone of modern liquid crystal design.

The Strategic Importance of 4-Chloro-4'-iodobiphenyl

4-Chloro-4'-iodobiphenyl is a solid organic compound with the molecular formula C₁₂H₈ClI and a molecular weight of 314.55 g/mol .[3] Its significance in liquid crystal synthesis stems not from inherent mesomorphic properties but from its role as a versatile and asymmetrical building block. The biphenyl core provides the necessary structural rigidity and anisotropy essential for liquid crystal formation.[4]

The true value lies in its halogenation pattern:

-

The Iodo Group: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the precise and efficient elongation of the molecular core by coupling it with various boronic acids, a fundamental strategy for creating the extended π-conjugated systems required for high-performance LCs.[1][6]

-

The Chloro Group: The more robust carbon-chlorine bond typically remains intact during the initial coupling reactions targeting the iodo position. This retained chloro-substituent provides a secondary site for later functionalization or can be kept in the final molecule to fine-tune key physical properties. Halogen atoms, particularly fluorine and chlorine, are known to modify dielectric anisotropy, viscosity, and mesophase behavior.[4][7]

This differential reactivity is the key to its utility, enabling a controlled, stepwise approach to building complex, multi-functionalized liquid crystal molecules.

Physicochemical Properties